

# CO23 IUPAC name and CAS number

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## Compound of Interest

Compound Name: CO23

Cat. No.: B15542379

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An In-Depth Technical Guide to the Carbonate Ion ( $\text{CO}_3^{2-}$ )

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The carbonate ion, with the chemical formula  $\text{CO}_3^{2-}$ , is a polyatomic anion fundamental to numerous chemical, biological, and geological processes. It is the conjugate base of the bicarbonate ion ( $\text{HCO}_3^-$ ) and a key component of the carbonic acid buffer system, which is essential for maintaining physiological pH. This guide provides an in-depth overview of the carbonate ion, including its chemical identity, physicochemical properties, biological roles, and relevant experimental protocols. While the query specified "**CO23**," this document focuses on the carbonate ion ( $\text{CO}_3^{2-}$ ), as it is the most scientifically relevant interpretation of the user's request.

IUPAC Name: Carbonate

CAS Number: 3812-32-6

## Physicochemical Properties

The carbonate ion is a simple oxocarbon anion with a trigonal planar structure.<sup>[1]</sup> At room temperature, most carbonate salts are solids.<sup>[2][3][4]</sup> The key physicochemical properties are summarized in the tables below.

Table 1: General Properties of the Carbonate Ion

Property	Value
Chemical Formula	$\text{CO}_3^{2-}$ [4]
Molar Mass	60.008 g/mol [1][2]
Charge	-2
Conjugate Acid	Bicarbonate ( $\text{HCO}_3^-$ ) [1][2]
pKb of Carbonate	3.67 (at 25 °C) [5]
pKa of Conjugate Acid ( $\text{HCO}_3^-$ )	10.33 (at 25 °C) [5][6]

Table 2: Solubility Product Constants (Ksp) of Various Carbonate Salts at 25 °C

The solubility of carbonate salts varies significantly. While alkali metal and ammonium carbonates are generally soluble, most other carbonate salts are sparingly soluble to insoluble in water. [7][8]

Compound	Formula	Ksp
Barium Carbonate	$\text{BaCO}_3$	$8.1 \times 10^{-9}$ [9]
Calcium Carbonate	$\text{CaCO}_3$	$3.8 \times 10^{-9}$ [9]
Cobalt(II) Carbonate	$\text{CoCO}_3$	$8.0 \times 10^{-13}$ [9]
Copper(II) Carbonate	$\text{CuCO}_3$	$2.5 \times 10^{-10}$ [9]
Iron(II) Carbonate	$\text{FeCO}_3$	$3.5 \times 10^{-11}$ [9]
Lead(II) Carbonate	$\text{PbCO}_3$	$1.5 \times 10^{-13}$ [9]
Magnesium Carbonate	$\text{MgCO}_3$	$4.0 \times 10^{-5}$ [9]
Manganese(II) Carbonate	$\text{MnCO}_3$	$1.8 \times 10^{-11}$ [9]
Nickel(II) Carbonate	$\text{NiCO}_3$	$6.6 \times 10^{-9}$ [9]
Silver Carbonate	$\text{Ag}_2\text{CO}_3$	$8.1 \times 10^{-12}$ [9]
Zinc Carbonate	$\text{ZnCO}_3$	$1.5 \times 10^{-11}$ [9]

## Role in Biological Systems and Drug Development

### The Bicarbonate Buffer System

The bicarbonate buffer system is a critical acid-base homeostatic mechanism in the human body, maintaining the pH of blood between 7.35 and 7.45.[10][11] It involves the equilibrium between carbonic acid ( $\text{H}_2\text{CO}_3$ ), bicarbonate ( $\text{HCO}_3^-$ ), and carbon dioxide ( $\text{CO}_2$ ).[12] When acidic substances enter the bloodstream, bicarbonate ions neutralize the excess hydronium ions to form carbonic acid, which can then be converted to  $\text{CO}_2$  and exhaled.[10] Conversely, when a basic substance is introduced, carbonic acid reacts to produce bicarbonate and water, thus resisting a rise in pH.[10]

### Signaling Pathways

Recent research has identified a role for bicarbonate as a signaling molecule. Soluble adenylyl cyclase (sAC) is directly regulated by bicarbonate, linking  $\text{CO}_2/\text{HCO}_3^-/\text{pH}$  sensing to the cyclic AMP (cAMP) signaling pathway.[13][14] This suggests that bicarbonate-regulated nucleotidyl cyclases are evolutionarily conserved chemosensors for  $\text{CO}_2$ , bicarbonate, and pH levels in a variety of physiological systems.[13]

### Drug Development and Delivery

In the context of drug development, carbonate and bicarbonate ions can influence the activation of certain drugs. For example, the activation of carboplatin, a chemotherapy agent, can be catalyzed by bicarbonate ions.[15] Furthermore, porous calcium carbonate micro- and nanoparticles are being explored as biocompatible and pH-sensitive carriers for targeted drug delivery, particularly for anticancer drugs.[16][17][18] These particles are stable at physiological pH but can be designed to dissolve in the acidic microenvironment of tumors, releasing their therapeutic payload.[17]

### Experimental Protocols

#### Preparation of Carbonate-Bicarbonate Buffer (0.1 M, pH 9.6)

This buffer is commonly used for various immunoassay applications, such as coating antigens or antibodies onto microplates.[19][20]

#### Materials:

- Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ), anhydrous (MW: 105.99 g/mol )
- Sodium Bicarbonate ( $\text{NaHCO}_3$ ) (MW: 84.01 g/mol )
- Distilled or deionized water
- pH meter
- Hydrochloric acid (HCl) for pH adjustment

#### Procedure:

- To prepare 1 L of 0.1 M carbonate-bicarbonate buffer, dissolve 1.59 g of sodium carbonate and 2.93 g of sodium bicarbonate in approximately 950 mL of distilled water.[\[19\]](#)
- Stir the solution until all solids are completely dissolved.
- Calibrate the pH meter and measure the pH of the solution.
- Adjust the pH to 9.6 by slowly adding HCl.[\[19\]](#)
- Add distilled water to bring the final volume to 1 L.
- The buffer should be stored in a tightly sealed container and ideally used fresh, as it is sensitive to temperature and microbial contamination.[\[19\]](#)

## Quantification of Carbonate in Biological Fluids by GC-MS

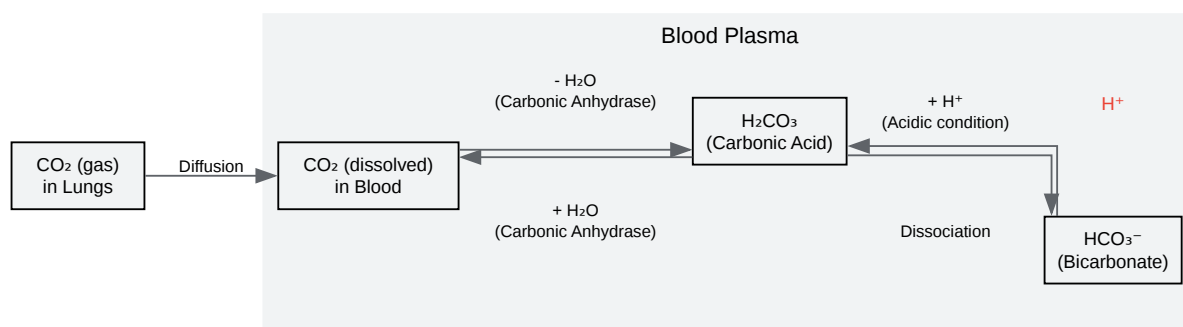
A method for the quantification of total carbonate/bicarbonate/ $\text{CO}_2$  in biological samples like plasma and urine has been developed using gas chromatography-mass spectrometry (GC-MS).[\[21\]](#)[\[22\]](#)

#### Methodology Summary:

- Sample Preparation: The aqueous biological sample (e.g., plasma, urine) is alkalinized.

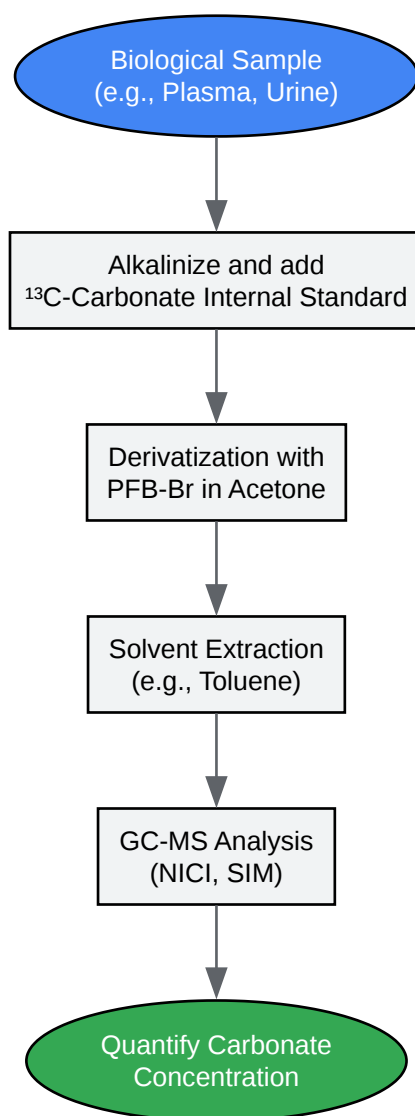
- **Derivatization:** The sample is mixed with acetone, and a  $^{13}\text{C}$ -labeled carbonate internal standard is added. The derivatization agent, pentafluorobenzyl (PFB) bromide, is added, and the mixture is heated (e.g.,  $50^{\circ}\text{C}$  for 60 minutes).[22] This reaction converts the non-volatile carbonate into a volatile and thermally stable derivative.
- **Extraction:** The resulting derivatives are extracted into an organic solvent (e.g., toluene).
- **GC-MS Analysis:** The extract is injected into the GC-MS system. Analysis is typically performed in negative-ion chemical ionization (NICI) mode, with selected ion monitoring (SIM) for the specific  $m/z$  values of the endogenous carbonate derivative and the  $^{13}\text{C}$ -labeled internal standard.[22]
- **Quantification:** The concentration of carbonate in the original sample is determined by comparing the peak area of the analyte to that of the internal standard.

## Diagrams



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Caption: The Bicarbonate Buffer System in Human Blood.



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Caption: Experimental Workflow for Carbonate Quantification.

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